5-HT3 Receptor Binding Affinity (Ki): Direct Comparison with Closest Structural Analogs
3-AQC demonstrates superior 5-HT3 receptor binding affinity compared to its closest structural analogs. In a standardized radioligand displacement assay using [3H]-BRL 43694 in rat cerebral cortex membranes, 3-AQC (allyl-substituted) exhibits a Ki of 8 nM, which is 5-fold more potent than the propyl analog (Ki = 40 nM), 11-fold more potent than the unsubstituted piperazine analog (Ki = 90 nM), and 12.5-fold more potent than the ethyl analog (Ki = 100 nM) [1].
| Evidence Dimension | 5-HT3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 3-AQC (allyl): Ki = 8 nM |
| Comparator Or Baseline | Propyl analog: Ki = 40 nM; Unsubstituted piperazine: Ki = 90 nM; Ethyl analog: Ki = 100 nM |
| Quantified Difference | 3-AQC is 5-fold more potent than propyl analog, 11-fold more potent than unsubstituted piperazine, and 12.5-fold more potent than ethyl analog |
| Conditions | Displacement of [3H]-BRL 43694 binding to 5-HT3 receptor in rat cerebral cortex membranes |
Why This Matters
These data demonstrate that the allyl moiety is a critical pharmacophore for high-affinity 5-HT3 receptor engagement, and substituting 3-AQC with a cheaper or more readily available analog would compromise experimental sensitivity and reproducibility.
- [1] BindingDB. Ki data for 3-(4-Allyl-piperazin-1-yl)-quinoxaline-2-carbonitrile (BDBM50045582) and structural analogs. Assay: Displacement of [3H]-BRL 43694 binding to 5-HT3 receptor in rat cerebral cortex. View Source
